Propanal, 2-methyl-2-(phenylseleno)-
CAS No.: 65946-61-4
Cat. No.: VC19365222
Molecular Formula: C10H12OSe
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65946-61-4 |
|---|---|
| Molecular Formula | C10H12OSe |
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | 2-methyl-2-phenylselanylpropanal |
| Standard InChI | InChI=1S/C10H12OSe/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | CIBCHMBCMQQDTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C=O)[Se]C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Propanal, 2-methyl-2-(phenylseleno)- (CAS 65946-61-4) possesses the molecular formula CHOSe and a molecular weight of 229.21 g/mol. Its structure features a propanal backbone modified by a methyl group and a phenylselenyl moiety (-SePh) at the second carbon (Figure 1). The selenium atom’s electronegativity and polarizability contribute to distinct reactivity patterns compared to sulfur or oxygen analogs.
Key Physical Properties
While specific experimental data for this compound remain limited in publicly accessible literature, inferences can be drawn from related organoselenium compounds:
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Boiling Point: Estimated at 219–220°C based on analogs with similar molecular weights.
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Density: Approximately 0.965 g/cm³, consistent with selenium-containing aldehydes.
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Solubility: Likely soluble in organic solvents like dichloromethane or tetrahydrofuran due to the nonpolar phenyl group.
Table 1: Comparative Properties of Selenium-Containing Aldehydes
Synthesis and Reactivity
Synthetic Routes
The synthesis of propanal, 2-methyl-2-(phenylseleno)- typically involves selenylation reactions targeting carbonyl precursors:
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Seleno-Michael Addition: Reaction of phenylselenol (PhSeH) with 2-methylpropenal under basic conditions yields the target compound via conjugate addition .
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Oxidative Selenation: Treatment of 2-methylpropanal with phenylselenyl chloride (PhSeCl) in the presence of a Lewis acid like BF·OEt facilitates electrophilic selenation at the α-carbon.
These methods highlight selenium’s dual role as a nucleophile and electrophile in synthetic transformations.
Reactivity Patterns
The phenylselenyl group significantly influences reactivity:
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Elimination Reactions: Under oxidative conditions (e.g., HO), the -SePh moiety acts as a leaving group, enabling the formation of α,β-unsaturated aldehydes .
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Cyclization Pathways: In glycosylation chemistry, 2-(phenylseleno)ethyl ethers participate in neighboring group participation (NGP), forming cyclic intermediates that dictate stereochemical outcomes . For propanal derivatives, analogous NGP could facilitate ring-forming reactions in terpene or alkaloid synthesis.
Applications in Organic Synthesis
As a Building Block
Propanal, 2-methyl-2-(phenylseleno)- serves as a precursor for:
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Selenoxide Elimination: Oxidation to the selenoxide followed by thermal elimination generates conjugated enals, valuable in Diels-Alder reactions.
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Radical Reactions: The Se–C bond’s low dissociation energy (~234 kJ/mol) permits homolytic cleavage under UV light, enabling radical-mediated C–C bond formations.
Stereochemical Control
In glycosylation, selenium-based NGP directs β-mannoside formation with >90% selectivity . While direct studies on this compound are lacking, its structural similarity to 2-(phenylseleno)ethyl ethers suggests potential utility in stereoselective aldehyde functionalization.
Comparison with Related Compounds
2-Methyl-1-phenyl-2-phenylseleno-1-propanol
This structural analog (CAS 64042-36-0) replaces the aldehyde with a hydroxyl group, increasing polarity (PSA = 20.23 Ų vs. 17.07 Ų for the propanal derivative). The alcohol’s hydrogen-bonding capacity alters solubility and biological activity.
Selenium vs. Sulfur Analogs
Sulfur-containing analogs (e.g., 2-methyl-2-(phenylthio)propanal) exhibit lower oxidative stability but reduced toxicity. The Se–C bond’s polarizability enhances reactivity in radical reactions compared to S–C bonds.
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